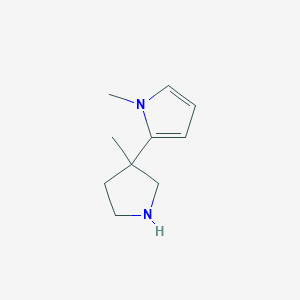

1-Methyl-2-(3-methylpyrrolidin-3-yl)-1H-pyrrole

Description

1-Methyl-2-(3-methylpyrrolidin-3-yl)-1H-pyrrole is a bicyclic heteroaromatic compound featuring a pyrrole core substituted with a methyl group at the 1-position and a 3-methylpyrrolidine moiety at the 2-position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Below, we analyze structurally related compounds to infer its properties and applications.

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

1-methyl-2-(3-methylpyrrolidin-3-yl)pyrrole |

InChI |

InChI=1S/C10H16N2/c1-10(5-6-11-8-10)9-4-3-7-12(9)2/h3-4,7,11H,5-6,8H2,1-2H3 |

InChI Key |

NXAKXNZECGOSRC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCNC1)C2=CC=CN2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(3-methylpyrrolidin-3-yl)-1H-pyrrole typically involves the construction of the pyrrole ring followed by the introduction of the methylpyrrolidinyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Electrophilic Substitution on the Pyrrole Ring

The pyrrole ring undergoes electrophilic substitution predominantly at the α-positions (2- and 5-positions) due to resonance stabilization of the intermediate σ-complex . Substituents on the pyrrole ring, such as the methyl group and pyrrolidine moiety, influence regioselectivity. For example:

-

Substituent effects : Bulky groups (e.g., pyrrolidine) may hinder substitution at adjacent positions, while electron-donating groups (e.g., methyl) enhance reactivity at α-sites .

-

Reaction conditions : Acidic or neutral environments favor electrophilic attack, while basic conditions may lead to deprotonation and alternative pathways .

Nucleophilic Reactions Involving the Pyrrolidine Moiety

The pyrrolidine ring, a saturated five-membered amine, participates in nucleophilic reactions. Key interactions include:

-

Ring-opening reactions : Under acidic or basic conditions, the pyrrolidine may undergo cleavage, though steric hindrance from the methyl group at position 3 could reduce reactivity .

-

Alkylation or acylation : The secondary amine in pyrrolidine can react with electrophiles (e.g., alkyl halides, acylating agents) to form substituted derivatives .

Reactivity Modulation by Substituents

The dual substituents (methyl and pyrrolidine) significantly alter reactivity compared to simpler pyrrole analogs:

-

Steric hindrance : The pyrrolidine moiety may block substitution at the 2-position, favoring substitution at the 5-position or other accessible sites .

-

Electronic effects : The methyl group donates electrons via resonance, enhancing α-position reactivity, while the pyrrolidine’s amine may participate in hydrogen bonding or act as a directing group .

Comparison with Analogous Compounds

| Compound | Key Structural Feature | Reactivity Difference |

|---|---|---|

| 1-Methylpyrrole | Single methyl substituent | Less steric hindrance; α-substitution dominant |

| 2-Methylpyrrolidine | Methyl on nitrogen | Enhanced basicity; potential for N-alkylation |

| 3-Methylpyrrolidine | Methyl at position 3 | Altered electronic environment; distinct binding |

Mechanistic Insights

Key mechanisms include:

-

Electrophilic substitution via resonance stabilization (e.g., nitration, halogenation) .

-

Cycloaddition pathways (e.g., [3+2] reactions with TosMIC) .

Challenges and Optimization Strategies

-

Regioselectivity control : Steric and

Scientific Research Applications

1-Methyl-2-(3-methylpyrrolidin-3-yl)-1H-pyrrole has applications across several scientific disciplines. It is used as a building block in synthesizing complex molecules and materials, in biological studies as a ligand for various receptors, and in medicine for its potential therapeutic applications. It also sees use in the development of new materials and as an intermediate in chemical manufacturing.

Scientific Research Applications

- Chemistry this compound serves as a building block in the synthesis of more complex molecules and materials.

- Biology This compound is used in studying biological systems and can act as a ligand for various receptors.

- Medicine Due to its ability to interact with biological targets, this compound has potential therapeutic applications.

- Industry The compound is used in developing new materials and as an intermediate in chemical manufacturing.

Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation Oxidation can form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

- Reduction Reduction reactions can lead to the formation of reduced pyrrole derivatives. Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

- Substitution Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring. Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Comparison with Similar Compounds

This compound is unique due to the presence of both pyrrole and methylpyrrolidinyl groups, which give it distinct chemical and biological properties.

| Compound | Description |

|---|---|

| Pyrrolidine | A simple five-membered nitrogen-containing ring |

| Pyrrole | The parent compound without the methylpyrrolidinyl group |

| Prolinol | A derivative with a hydroxyl group on the pyrrolidine ring |

Mechanism of Action

The mechanism of action of 1-Methyl-2-(3-methylpyrrolidin-3-yl)-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-(1-Methylpyrrolidin-2-ylidene)-3H-indole

Structural Similarities :

Key Differences :

- The indole core replaces the pyrrole ring, introducing an additional aromatic nitrogen and altering electron distribution.

- Basicity: The title compound is noted for extraordinarily high basicity (pKa ~12.5) due to delocalized electron density in the conjugated system . This contrasts with the target compound, where the isolated pyrrolidine may reduce basicity.

4-Aroyl-3-(pyrazolyl/isoxazolyl-sulfonyl)-1H-pyrroles (Compounds 7–9 in )

Structural Similarities :

Key Differences :

- Substituents : Sulfonyl groups enhance polarity and hydrogen-bonding capacity compared to the pyrrolidine group in the target compound.

- Bioactivity : Compounds 7c and 9c exhibit strong antimicrobial activity (e.g., against E. coli and S. aureus), attributed to sulfonyl-heterocycle interactions with microbial enzymes . The target compound’s pyrrolidine group may instead target neurological receptors.

1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one

Structural Similarities :

Key Differences :

1-Methyl-3-nitro-1H-pyrrole

Key Differences :

3-Methyl-1H-pyrrolo[2,1-c][1,4]oxazin-1-one

Key Differences :

- The oxazine ring introduces oxygen, enhancing solubility and metabolic stability.

- Applications : Intermediate for mGluR5 antagonists, highlighting the pharmacological relevance of bicyclic pyrrole derivatives .

Biological Activity

1-Methyl-2-(3-methylpyrrolidin-3-yl)-1H-pyrrole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, antiproliferative effects, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the pyrrole class of compounds, characterized by a five-membered aromatic ring containing nitrogen. Its structural features suggest potential interactions with biological targets, particularly in cancer treatment.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of related pyrrole derivatives, suggesting that this compound may share similar properties. For instance, compounds with structural similarities have demonstrated significant inhibitory activity against various cancer cell lines.

Table 1: Antiproliferative Activity of Pyrrole Derivatives

| Compound | Cell Line | GI50 (nM) | IC50 (nM) | Mechanism of Action |

|---|---|---|---|---|

| 3a | MCF-7 | 35 | 32 | EGFR inhibition |

| 3b | MCF-7 | 31 | 40 | EGFR inhibition |

| 3e | MCF-7 | 68 | 68 | Anti-BRAF activity |

The data indicates that derivatives such as 3a and 3b exhibit potent antiproliferative activity with GI50 values as low as 31 nM, which is comparable to established anticancer agents like erlotinib .

The biological activity of this compound may involve several mechanisms:

- EGFR Inhibition : Similar compounds have shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers. The most potent derivatives reported had IC50 values ranging from 68 to 89 nM against EGFR .

- BRAF Inhibition : Studies indicate that some pyrrole derivatives exhibit anti-BRAF V600E activity, suggesting a dual-targeting approach could enhance therapeutic efficacy against specific tumor types .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrrole derivatives. The position and type of substituents on the pyrrole ring significantly influence their pharmacological properties. For example:

- Substitution Patterns : The meta-substituted derivatives generally exhibited better antiproliferative activity compared to para-substituted ones. This highlights the importance of molecular geometry in drug design .

- Functional Groups : The presence of electron-donating or withdrawing groups can modulate the compound's reactivity and binding affinity to target proteins.

Case Studies

Several studies have explored the biological effects of pyrrole derivatives in vivo and in vitro:

- In Vitro Studies : A study demonstrated that compounds with a similar structure to this compound showed substantial cytotoxicity against breast cancer cell lines, indicating its potential as an anticancer agent .

- In Vivo Efficacy : Animal model studies have suggested that these compounds can significantly reduce tumor size and improve survival rates when administered at specific dosages, reinforcing their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Methyl-2-(3-methylpyrrolidin-3-yl)-1H-pyrrole, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving pyrrole derivatives. For example, a common approach involves refluxing precursors (e.g., chloranil in xylene for 25–30 hours) followed by purification via recrystallization from methanol . Intermediates are characterized using H NMR (400 MHz, CDCl) and IR spectroscopy to confirm functional groups and regioselectivity .

Q. What safety protocols are recommended when handling this compound in the laboratory?

- Methodological Answer : Key safety measures include using PPE (gloves, goggles), avoiding inhalation/contact, and storing in sealed containers at controlled temperatures. Emergency procedures for exposure (e.g., eye rinsing with water for 15 minutes) align with guidelines for similar pyrrole derivatives .

Q. How is the molecular structure confirmed using spectroscopic and crystallographic methods?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves the crystal structure, while H NMR and mass spectrometry validate molecular weight and substituent positions . For non-crystalline samples, 2D NMR (COSY, HSQC) can clarify spin-spin coupling patterns .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the synthesis of substituted pyrrole derivatives?

- Methodological Answer : Regioselectivity is controlled by optimizing reaction conditions (e.g., solvent polarity, temperature) and using directing groups. For instance, electron-withdrawing substituents on the pyrrole ring can direct electrophilic substitution to specific positions, as demonstrated in the synthesis of 2-formylpyrroles . Computational modeling (DFT) may predict reactive sites to guide experimental design .

Q. What computational approaches are employed to predict the biological activity and binding interactions of this compound?

- Methodological Answer : Docking studies (e.g., AutoDock Vina) using PubChem-derived SMILES notations predict interactions with biological targets like enzymes or receptors. Molecular dynamics simulations assess binding stability, while QSAR models correlate structural features (e.g., methylpyrrolidinyl groups) with antimicrobial or antitumor activity .

Q. What strategies optimize the yield and purity of this compound under green chemistry conditions?

- Methodological Answer : Solvent-free reactions or aqueous-phase catalysis reduce environmental impact. For example, microwave-assisted synthesis shortens reaction times (3 hours vs. 30 hours) while maintaining yields >70% . Column chromatography with biodegradable solvents (e.g., ethyl acetate/hexane mixtures) improves purity .

Q. How does structural modification of the pyrrole ring influence the compound's physicochemical properties?

- Methodological Answer : Introducing electron-donating groups (e.g., methylpyrrolidinyl) enhances solubility in polar solvents, while halogenation (e.g., chloro-substituents) increases lipophilicity for membrane penetration. Thermogravimetric analysis (TGA) and DSC assess thermal stability, critical for drug formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.